2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Overview
Description
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a chemical compound with the molecular formula C14H20O10 . It’s a key intermediary in the biomedical industry used in the synthesis of antiviral drugs .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose involves several steps. One method involves improved (anhydrous) work-up conditions of a triflate displacement reaction . Another method involves the preparation of the versatile synthetic intermediate 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-d-mannopyranose from D-glucose .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is represented by the SMILES stringCC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O
. The InChI key is IEOLRPPTIGNUNP-JABUTEAWSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose include a melting point of 92-95 °C and it’s a solid at room temperature . It has a molecular weight of 348.30 .Scientific Research Applications
Application in the Synthesis of Disaccharides and D-glucose6-phosphate
Summary of the Application
“2,3,4,6-Tetra-O-acetyl-β-ᴅ-glucopyranose” is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Methods of Application
The compound is used as a starting material in the synthesis of disaccharides and D-glucose6-phosphate. The specific synthesis procedures would depend on the target disaccharide or D-glucose6-phosphate .
Results or Outcomes
The synthesized disaccharides and D-glucose6-phosphate have been valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
Application in the Synthesis of Glycosides
Summary of the Application
“2,3,4,6-Tetra-O-acetyl-D-mannopyranose” is used in the synthesis of glycosides . For example, A. plantanifolium, which contains the glycoside 2-(1-hydroxy-6-oxo-cyclohex-2-ene-1-carboxymethyl)-phenyl-4,6-O-[(S)-4,4’,5,5’,6,6’-hexahydroxydiphenoyl]-β-D-glucopyranose, is used for the treatment of rheumatalgia, paralysis, and cardianeuria .
Methods of Application
The compound is used as a starting material in the synthesis of glycosides. The specific synthesis procedures would depend on the target glycoside .
Results or Outcomes
The synthesized glycosides have been found to be associated with a variety of biological activities of plants .
Application in the Synthesis of Quinoline-based Glycoconjugates
Summary of the Application
“2,3,4,6-Tetra-O-acetyl-D-mannopyranose” has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
Methods of Application
The compound is used as a starting material in the synthesis of quinoline-based glycoconjugates. The specific synthesis procedures would depend on the target glycoconjugate .
Results or Outcomes
The synthesized quinoline-based glycoconjugates have potential applications in various fields .
Application in the Synthesis of Glycosylation Inhibitors
Summary of the Application
“α-D-Mannose pentaacetate”, a derivative of “2,3,4,6-Tetra-O-acetyl-D-mannopyranose”, is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .
Methods of Application
The compound is used as a starting material in the synthesis of glycosylation inhibitors. The specific synthesis procedures would depend on the target inhibitor .
Results or Outcomes
The synthesized glycosylation inhibitors have potential applications in the study of cell adhesion .
Application in the Synthesis of Spiroketal Glycosides
Summary of the Application
“α-D-Mannose pentaacetate” has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .
Methods of Application
The compound is used as a starting material in the synthesis of spiroketal glycosides. The specific synthesis procedures would depend on the target spiroketal glycoside .
Results or Outcomes
The synthesized spiroketal glycosides have potential applications in various fields .
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-JABUTEAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471943 | |
Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-D-mannopyranose | |
CAS RN |
140147-37-1, 58645-20-8 | |
Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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